molecular formula C20H17FN4O2 B10935502 N-(4-fluoro-2-methylphenyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(4-fluoro-2-methylphenyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10935502
M. Wt: 364.4 g/mol
InChI Key: DCTPSENYKAPDGC-UHFFFAOYSA-N
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Description

N-(4-fluoro-2-methylphenyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, a furan ring, and a fluoro-substituted phenyl group. The presence of these functional groups imparts specific chemical properties and biological activities to the compound.

Preparation Methods

The synthesis of N-(4-fluoro-2-methylphenyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan ring: This step involves the coupling of a furan derivative with the pyrazolo[3,4-b]pyridine core using palladium-catalyzed cross-coupling reactions.

    Attachment of the fluoro-substituted phenyl group: This can be accomplished through nucleophilic aromatic substitution reactions.

    Formation of the carboxamide group: This final step involves the reaction of the intermediate with an appropriate amine under dehydrating conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

N-(4-fluoro-2-methylphenyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents such as hydrogen peroxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The fluoro-substituted phenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.

Common reagents and conditions used in these reactions include palladium catalysts, hydrogen peroxide, sodium borohydride, and strong acids or bases. Major products formed from these reactions include furanones, amines, substituted phenyl derivatives, and carboxylic acids.

Scientific Research Applications

N-(4-fluoro-2-methylphenyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity, making it a potential candidate for drug discovery and development. It has been studied for its anti-inflammatory, anti-cancer, and antimicrobial properties.

    Medicine: Due to its biological activity, it is being explored as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-fluoro-2-methylphenyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-(4-fluoro-2-methylphenyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:

    N-(4-chloro-2-methylphenyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: This compound has a chloro group instead of a fluoro group, which may affect its chemical reactivity and biological activity.

    N-(4-fluoro-2-methylphenyl)-6-(thiophen-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: This compound has a thiophene ring instead of a furan ring, which may influence its electronic properties and interactions with molecular targets.

    N-(4-fluoro-2-methylphenyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, which may affect its solubility and ability to form hydrogen bonds.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H17FN4O2

Molecular Weight

364.4 g/mol

IUPAC Name

N-(4-fluoro-2-methylphenyl)-6-(furan-2-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H17FN4O2/c1-11-9-13(21)6-7-15(11)23-20(26)14-10-16(17-5-4-8-27-17)22-19-18(14)12(2)24-25(19)3/h4-10H,1-3H3,(H,23,26)

InChI Key

DCTPSENYKAPDGC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=CO4

Origin of Product

United States

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